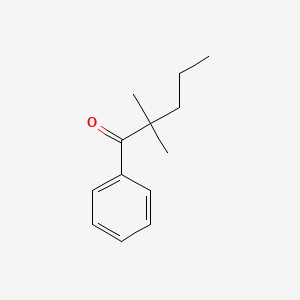

2,2-Dimethyl-1-phenylpentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the second carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-phenylpentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2,2-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

While the search results do not focus solely on the applications of "2,2-Dimethyl-1-phenylpentan-1-one," they do provide some information regarding its chemical reactions and related compounds.

Chemical Reactions and Applications

- Alkylation Reactions: 2,2-dimethyl-1-phenylpropan-1-one can be used in rhodium-catalyzed alkylation of aromatic ketones with allylic alcohols . For example, the reaction of 2,2-dimethyl-1-phenylpropan-1-one and but-3-en-2-ol can produce a 57% yield . However, aryl primary alkyl ketones, such as acetophenone and propiophenone, did not yield any desired products .

- Synthesis of α-bromovalerophenone: Phenylpentan-1-one, which has a similar structure, can be used for the synthesis of particularly dangerous psychotropic substances such as α-PVP. α-bromovalerophenone is used for the synthesis of PVP and the psychotropic substance pentedrone .

- Fragrance application: 4-methyl-4-phenyl-1-pentanals can be used to impart, improve, or modify perfumes and perfumed products and perfume compositions . 4-methyl-4-phenyl-1-pentanal has a herbaceous fresh fragrance with a woody note and has interesting effects in compositions .

Related Compounds

- 2,2-Dimethyl-1-phenylpentane-1,3-dione: Information on this compound can be found in PubChem .

- 1-(2-Pivaloylphenyl)pentan-3-one: This compound can be synthesized through rhodium catalysis, with detailed information on its NMR spectra provided .

- 1-(2-(Cyclopentanecarbonyl)phenyl)pentan-3-one: This is another compound synthesized through rhodium catalysis, with detailed information on its NMR spectra .

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2-Dimethyl-1-phenylpropan-1-one

- 2,2-Dimethyl-1-phenylbutan-1-one

- 2,2-Dimethyl-1-phenylhexan-1-one

Uniqueness

2,2-Dimethyl-1-phenylpentan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position enhances its steric hindrance, affecting its reactivity and interactions with other molecules.

Biologische Aktivität

2,2-Dimethyl-1-phenylpentan-1-one, a ketone compound, is notable for its unique structure which includes two methyl groups at the second carbon position and a phenyl group attached to the carbon chain. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies due to its potential therapeutic properties.

The molecular formula of this compound is C13H18O with a molecular weight of 194.28 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 62641-19-4 |

| Molecular Formula | C13H18O |

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)C(=O)C1=CC=CC=C1 |

Biological Activity

Research into the biological activity of this compound has revealed various potential applications:

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The mechanism often involves the disruption of microtubule dynamics, which is essential for cell division.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries.

Enzyme Inhibition

As a ketone, this compound can act as an electrophile in biochemical reactions. It has been studied for its interactions with various enzymes, potentially affecting metabolic pathways. For example, it may inhibit certain cytochrome P450 enzymes involved in drug metabolism.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Enzyme Interaction : Research published in Biochemical Pharmacology explored the inhibition of CYP450 enzymes by this ketone. It was found to significantly inhibit CYP3A4 activity, which is crucial for drug metabolism.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Electrophilic Reactivity : The ketone functional group allows it to participate in nucleophilic addition reactions with biological molecules.

- Microtubule Disruption : Similar compounds have been shown to bind tubulin, preventing polymerization and thus inhibiting mitosis.

Eigenschaften

CAS-Nummer |

29162-77-4 |

|---|---|

Molekularformel |

C13H18O |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

2,2-dimethyl-1-phenylpentan-1-one |

InChI |

InChI=1S/C13H18O/c1-4-10-13(2,3)12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

InChI-Schlüssel |

JGRKYPPPPLWDBL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)(C)C(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.